![molecular formula C13H17NO3 B1287340 tert-Butyl 5-hydroxyisoindoline-2-carboxylate CAS No. 226070-47-9](/img/structure/B1287340.png)
tert-Butyl 5-hydroxyisoindoline-2-carboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis Intermediate
“tert-Butyl 5-hydroxyisoindoline-2-carboxylate” is primarily used as an intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Synthesis of Heterocyclic Compounds
This compound can also be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements. These compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and dyes.
Catalyst in Organic Reactions
“tert-Butyl 5-hydroxyisoindoline-2-carboxylate” can serve as a catalyst in organic synthesis reactions . As a catalyst, it can speed up the reaction rate without being consumed in the process, making it a valuable tool in various chemical reactions.
Pharmaceutical Synthesis
The N-isoindoline-1,3-dione heterocycles, which can be synthesized from “tert-Butyl 5-hydroxyisoindoline-2-carboxylate”, have gained significant attention for their potential use in pharmaceutical synthesis . They could be used to develop new therapeutic agents.
Production of Colorants and Dyes
N-isoindoline-1,3-dione heterocycles, derived from “tert-Butyl 5-hydroxyisoindoline-2-carboxylate”, can be used in the production of colorants and dyes . These compounds can provide a wide range of colors and are used in various industries, including textiles, plastics, and printing.
Development of Photochromic Materials
These heterocycles also have potential applications in the development of photochromic materials . Photochromic materials change color in response to light, and they have a wide range of applications, including in eyewear, textiles, and security inks.
Future Directions
Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is mainly used as an intermediate in organic synthesis . It can be used in the synthesis of anticancer drugs, antiviral drugs, and bioactive molecules . Additionally, it can be used in the synthesis of heterocyclic compounds and as a catalyst in organic synthesis reactions .
properties
IUPAC Name |
tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHANXZSEULFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595322 | |
Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-hydroxyisoindoline-2-carboxylate | |
CAS RN |
226070-47-9 | |
Record name | tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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